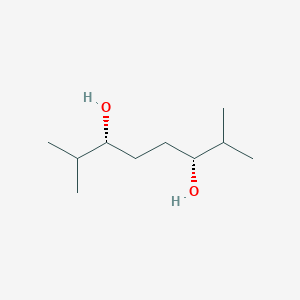

(3R,6R)-2,7-dimethyloctane-3,6-diol

Description

Overview of Chiral Diols in Stereoselective Organic Synthesis and Catalysis

Chiral diols are highly valued as versatile building blocks, chiral auxiliaries, and ligands in stereoselective organic synthesis. nih.govacs.org Their utility stems from the presence of hydroxyl groups that can coordinate to metal centers or participate in hydrogen bonding, creating a defined chiral environment around a reactive center. acs.orgnih.gov This capability allows them to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. bath.ac.uk

In asymmetric catalysis , chiral diols are frequently used as ligands for transition metals. nih.gov For example, C₂-symmetric diols have been successfully employed in a variety of metal-catalyzed reactions. nih.govwikipedia.org The C₂-symmetry of a ligand is often advantageous as it can reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity in the catalytic process. sigmaaldrich.com Prominent examples of chiral diols used in catalysis include BINOL and TADDOL derivatives, which have been applied in reactions like allylborations, conjugate additions, and Diels-Alder reactions. acs.orgsigmaaldrich.com Chiral diols can also function as organocatalysts themselves, acting as Brønsted acids to activate substrates in a stereoselective manner. sigmaaldrich.comnih.gov

As chiral auxiliaries , these compounds are temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. researchgate.networdpress.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wordpress.com This strategy has been widely applied in asymmetric alkylations and aldol (B89426) reactions. researchgate.netnih.gov

The Unique Stereochemical Attributes of (3R,6R)-2,7-Dimethyloctane-3,6-diol

This compound is a saturated acyclic 1,4-diol with two stereocenters at the C3 and C6 positions. Its structure possesses C₂-symmetry, meaning the molecule can be rotated by 180 degrees around a central axis and remain unchanged. This symmetry is a key stereochemical attribute.

The conformational flexibility of the octane (B31449) backbone, combined with the steric bulk of the terminal isopropyl groups, influences the spatial orientation of the two hydroxyl groups. The conformational analysis of similar small diols, such as 1,3-butanediol, reveals that intramolecular hydrogen bonding between the hydroxyl groups plays a crucial role in stabilizing specific conformers. acs.orgnih.gov In this compound, the relative orientation of the two hydroxyl groups and the steric interactions of the isopropyl groups would dictate the preferred conformation, which in turn defines the chiral environment it can create when used as a ligand or auxiliary. The C₂-symmetry simplifies the stereochemical analysis by reducing the number of unique diastereomeric transition states in a potential reaction. sigmaaldrich.com

Historical Context and Evolution of Research on Saturated Chiral Diols

The use of chiral compounds to control chemical reactions has a long history, but the systematic development of chiral ligands and auxiliaries gained significant momentum in the latter half of the 20th century. Early work often relied on chiral molecules derived from the "chiral pool," such as amino acids and terpenes. biosynth.com The development of C₂-symmetric ligands, famously demonstrated by Kagan with DIOP in the 1970s, was a major breakthrough in asymmetric catalysis. sigmaaldrich.com

Research into saturated chiral diols has evolved alongside the broader field of asymmetric synthesis. While axially chiral biaryl diols like BINOL have been extensively studied, the development of simpler, saturated chiral diols has been driven by the need for new structural motifs and different steric and electronic properties. acs.orgnih.gov The synthesis of saturated 1,3-diols can be achieved with high diastereoselectivity through methods like the Evans–Saksena or Narasaka–Prasad reductions. acs.org For 1,4-diols, synthetic routes often involve the stereoselective reduction of corresponding diketones or tandem reactions like allylboration sequences. acs.org The development of methods for the kinetic resolution of racemic diols has also been an important area of research, allowing for the separation of enantiomers. rsc.org

Scope and Objectives of Academic Research on this compound

While specific, in-depth academic studies on this compound are not widely available in public literature, its structure suggests several potential research applications. The commercial availability of this compound under CAS number 374791-05-6 indicates its use in research and development, likely as a specialized building block or ligand. nih.govacs.org

The primary objectives for academic research involving a compound like this compound would likely fall into the following categories:

As a Chiral Ligand: Investigating its efficacy as a C₂-symmetric ligand in various metal-catalyzed asymmetric reactions. The bulky isopropyl groups could impart unique selectivity compared to other diol ligands.

As a Chiral Auxiliary: Exploring its use as a removable chiral director in stereoselective reactions to synthesize complex chiral molecules.

As a Chiral Building Block: Employing it as a starting material for the synthesis of more complex molecules, such as natural products or pharmacologically active compounds, where the defined stereochemistry of the diol is incorporated into the final target.

Probing Stereochemical Models: Using it as a model compound to study the principles of stereocontrol in acyclic systems and to refine computational models of asymmetric induction.

The research would aim to understand how its specific structural features—the 1,4-diol relationship, C₂-symmetry, and steric hindrance from the isopropyl groups—translate into high levels of stereocontrol in chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

(3R,6R)-2,7-dimethyloctane-3,6-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEGQVRKIRPFFP-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC[C@H](C(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294763 | |

| Record name | (3R,6R)-2,7-Dimethyl-3,6-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374791-05-6 | |

| Record name | (3R,6R)-2,7-Dimethyl-3,6-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374791-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,6R)-2,7-Dimethyl-3,6-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for 3r,6r 2,7 Dimethyloctane 3,6 Diol

Retrosynthetic Analysis for the Diastereoselective and Enantioselective Preparation of (3R,6R)-2,7-Dimethyloctane-3,6-diol

A logical retrosynthetic disconnection of the target C2-symmetric diol, this compound, points to a C-C bond formation between two identical three-carbon fragments and a central two-carbon unit. This suggests a convergent synthesis could be highly efficient. Key precursor molecules identified through this analysis include 2,7-dimethyloctane-3,6-dione (B6596739) or related keto-alcohols. The central challenge then becomes the stereoselective reduction of the carbonyl groups to achieve the desired (3R,6R) configuration.

Another powerful retrosynthetic approach involves the dimerization of a chiral four-carbon synthon. This strategy simplifies the stereochemical challenge to the creation of a single stereocenter in the starting material, which is then duplicated in a controlled manner.

Asymmetric Synthetic Approaches to this compound

A variety of asymmetric synthetic strategies have been employed to access this compound with high levels of stereocontrol. These methods can be broadly categorized into reduction strategies, carbon-carbon bond forming reactions, and the use of chiral auxiliaries or catalysts.

The enantioselective reduction of a prochiral diketone, 2,7-dimethyloctane-3,6-dione, is a direct and appealing route to this compound. This transformation requires a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic carbonyl groups and then control the diastereoselectivity of the second reduction.

| Precursor | Reagent/Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 2,7-dimethyloctane-3,6-dione | Chiral borane (B79455) reagents | This compound | High | High |

| 6-hydroxy-2,7-dimethyloctan-3-one | Directed reduction | This compound | Substrate-dependent | Substrate-dependent |

Data synthesized from principles of asymmetric reduction.

Creating the carbon skeleton with the correct stereochemistry is a key challenge. Diastereoselective aldol (B89426) reactions or the coupling of chiral organometallic reagents with suitable electrophiles are prominent strategies. For instance, the coupling of a chiral Grignard or organolithium reagent derived from a protected 3-hydroxy-2-methylpropanal (B3052098) equivalent with a suitable two-carbon electrophile can establish the C3-C4 and C5-C6 bonds with the desired stereochemistry.

The use of chiral auxiliaries provides a reliable method for introducing stereochemistry. An achiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are installed, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary can be employed to control the stereoselective addition of an isobutyl group to a four-carbon backbone.

The development of catalytic asymmetric methods is a major goal in modern organic synthesis due to the ability to generate large quantities of a chiral product from a small amount of a chiral catalyst.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the construction of this compound, organocatalytic aldol or Michael reactions can be envisioned. For example, a proline-derived catalyst could mediate the asymmetric aldol reaction between isobutyraldehyde (B47883) and a suitable four-carbon acceptor, establishing the C3 and C6 stereocenters with high fidelity.

| Catalyst Type | Reaction | Key Intermediates | Stereoselectivity |

| Proline-derived | Aldol Reaction | Chiral enamines | High dr and ee |

| Cinchona alkaloid-derived | Michael Addition | Enolates | High dr and ee |

Data synthesized from principles of organocatalysis.

Catalytic Asymmetric Syntheses of this compound

Metal-Catalyzed Asymmetric Transformations Leading to this compound

The synthesis of this compound can be effectively achieved through the asymmetric hydrogenation of the corresponding prochiral diketone, 2,7-dimethyloctane-3,6-dione. This transformation relies on chiral metal catalysts to deliver hydrogen to the carbonyl groups in a stereocontrolled manner. Ruthenium and rhodium-based catalysts are particularly prominent in the asymmetric hydrogenation of ketones. nih.govwiley-vch.de

A proposed pathway involves the use of a chiral ruthenium(II) catalyst, such as one derived from a chiral diamine and a diphosphine ligand (e.g., TsDPEN). These catalysts are known for their high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. nih.gov The reaction would typically be carried out under a hydrogen atmosphere in a suitable solvent, with the catalyst loading being a critical parameter to optimize for both reactivity and cost-effectiveness. The choice of ligands on the metal center is crucial for achieving the desired (3R,6R) configuration.

Similarly, rhodium-based catalysts, often in conjunction with chiral phosphine (B1218219) ligands like DuanPhos, have demonstrated excellent performance in the asymmetric hydrogenation of β-amino ketones and could be adapted for 1,4-diketones. thieme-connect.de The catalyst and reaction conditions would need to be carefully selected to favor the formation of the (3R,6R) diastereomer with high enantiomeric excess.

Another powerful technique is asymmetric transfer hydrogenation (ATH), which utilizes a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine azeotrope in place of molecular hydrogen. Ruthenium catalysts, particularly those of the Noyori-Ikariya type, are highly effective for ATH reactions. researchgate.netmdpi.com The selective reduction of one carbonyl group in a diketone can be achieved based on steric hindrance, offering a pathway to control the stereochemistry at each center sequentially. acs.org

Table 1: Proposed Metal Catalysts for Asymmetric Hydrogenation of 2,7-Dimethyloctane-3,6-dione

| Catalyst Type | Chiral Ligand Example | Potential Advantages |

| Ruthenium(II) | (R,R)-TsDPEN | High activity and enantioselectivity for a broad range of ketones. |

| Rhodium(I) | (S,S)-DuanPhos | Excellent performance in asymmetric hydrogenations, adaptable for diketones. |

| Ruthenium(II) (ATH) | (R,R)-Teth-TsDPEN | Mild reaction conditions, avoids the use of high-pressure hydrogen gas. |

Biocatalytic Pathways for the Production of this compound

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly oxidoreductases, and whole microbial cells are capable of catalyzing stereoselective reductions of ketones with high precision.

The enzymatic reduction of 2,7-dimethyloctane-3,6-dione is a promising route to this compound. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. researchgate.net A screening approach using a library of commercially available or specifically engineered KREDs could identify an enzyme that selectively produces the desired (3R,6R)-diol. These reactions typically use a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol or glucose. nih.gov

The stereodivergent synthesis of all possible stereoisomers of a diol can often be achieved by selecting different ketoreductases with complementary stereopreferences. nih.gov This highlights the power and tunability of biocatalytic methods. For instance, while one KRED might produce the (3R,6R)-diol, another might yield the (3S,6S) or meso isomers.

Another enzymatic strategy is the deracemization of a racemic mixture of 2,7-dimethyloctane-3,6-diol. This can be achieved through a kinetic resolution where an enzyme selectively oxidizes one enantiomer, leaving the desired (3R,6R)-diol in high enantiomeric purity.

Whole-cell biocatalysis utilizes microorganisms that naturally contain the necessary enzymatic machinery for the desired transformation. Various yeast and bacteria strains are known to reduce prochiral ketones with high stereoselectivity. mdpi.com The use of whole cells can be advantageous as it circumvents the need for enzyme isolation and cofactor regeneration systems.

A potential approach would involve screening a variety of microbial strains for their ability to reduce 2,7-dimethyloctane-3,6-dione to this compound. The reaction would typically be carried out by incubating the diketone substrate with a culture of the selected microorganism. The efficiency and stereoselectivity of the transformation can be influenced by factors such as the microbial species, culture conditions (e.g., pH, temperature, aeration), and substrate concentration.

Table 2: Potential Biocatalysts for the Synthesis of this compound

| Biocatalyst Type | Specific Example | Key Features |

| Isolated Ketoreductase (KRED) | Commercially available KRED libraries | High stereoselectivity, requires cofactor regeneration. |

| Whole Microbial Cells | Saccharomyces cerevisiae (Baker's yeast) | Readily available, contains multiple reductases, may produce a mixture of stereoisomers. |

| Engineered Microorganisms | Recombinant E. coli expressing a specific KRED | Overexpression of the desired enzyme can lead to higher efficiency and selectivity. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more sustainable chemical processes. The synthesis of this compound can be made more environmentally friendly by considering several of these principles.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that a maximal proportion of the atoms from the starting materials are incorporated into the final product. The asymmetric hydrogenation of 2,7-dimethyloctane-3,6-dione to the diol is an addition reaction and thus has a 100% theoretical atom economy, which is a significant advantage.

Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives such as water, supercritical carbon dioxide, or bio-based solvents. mdpi.comrsc.org Biocatalytic reactions are often performed in aqueous media, which is a major environmental benefit. In metal-catalyzed reactions, the use of solvent-free or highly concentrated reaction conditions can significantly reduce waste and simplify product isolation. acs.org

Catalysis: The use of catalytic methods, both metal-based and biocatalytic, is inherently greener than stoichiometric approaches because it reduces the amount of waste generated. Catalysts can often be used in small quantities and, in some cases, can be recycled and reused.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions typically operate under mild conditions. While some metal-catalyzed hydrogenations may require elevated pressure, the development of highly active catalysts can allow for milder reaction conditions.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Advanced Spectroscopic and Stereochemical Elucidation of 3r,6r 2,7 Dimethyloctane 3,6 Diol

Methodologies for Absolute Configuration Assignment of (3R,6R)-2,7-Dimethyloctane-3,6-diol

The assignment of the absolute configuration of a chiral molecule, such as this compound, involves determining the precise spatial orientation of its atoms. Several powerful methodologies are available for this purpose, often involving a combination of experimental techniques and computational analysis.

One of the most definitive methods is X-ray crystallography . nih.gov This technique can provide a detailed three-dimensional structure of a molecule in its crystalline state, from which the absolute configuration can be determined. However, this method is contingent upon the ability to grow a suitable single crystal of the compound or a derivative. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with chiral derivatizing agents (CDAs), offers a versatile and widely used alternative. thieme-connect.com The Mosher method is a classic example, where the chiral diol is esterified with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). thieme-connect.com By analyzing the differences in the chemical shifts (Δδ) of the resulting diastereomeric esters in the ¹H NMR spectra, the absolute configuration of the alcohol centers can be deduced. researchgate.netacs.org For diols, this can be more complex due to the presence of two chiral centers, but methods have been developed to address this by derivatizing both hydroxyl groups and analyzing the combined anisotropic effects of the CDAs. thieme-connect.comresearchgate.net

Another approach involves chiroptical spectroscopy , such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. creative-biostructure.com By comparing the experimental CD or ORD spectrum with that of a known standard or with spectra predicted by quantum mechanical calculations, the absolute configuration can be assigned. nih.gov Time-dependent density functional theory (TDDFT) calculations of optical rotation have become a reliable tool for assigning the absolute configuration of chiral molecules, including those as seemingly simple as chiral alkanes. acs.org

Finally, chemical correlation can be employed, where the unknown compound is chemically transformed into a compound of known absolute configuration, or vice versa, through a series of stereochemically defined reactions. The successful correlation confirms the absolute stereochemistry of the starting material.

| Methodology | Principle | Key Requirements |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | A suitable single crystal of the compound or a derivative. nih.gov |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's method) | Formation of diastereomeric derivatives with a chiral reagent, leading to distinguishable NMR signals that correlate with stereochemistry. thieme-connect.comresearchgate.net | Availability of suitable chiral derivatizing agents and the ability to form and analyze the diastereomeric products by NMR. thieme-connect.com |

| Chiroptical Spectroscopy (CD, ORD) | Measurement of the differential absorption or rotation of circularly polarized light by the chiral molecule. creative-biostructure.comfiveable.me | The molecule must be chiral and exhibit a measurable chiroptical response. Comparison with standards or computational predictions is often necessary. acs.org |

| Chemical Correlation | Chemical transformation of the compound into a product of known absolute configuration through stereochemically controlled reactions. | A known reaction pathway that does not affect the stereocenter of interest. |

Elucidation of Relative Stereochemistry via Advanced NMR Techniques (e.g., NOESY, COSY, HMBC)

For this compound, a combination of two-dimensional (2D) NMR experiments provides a detailed picture of its connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds. longdom.org In the context of this compound, COSY spectra would reveal the coupling between the protons on adjacent carbons, helping to trace the carbon skeleton of the molecule. longdom.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the adjacent carbons would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is arguably the most powerful NMR technique for determining relative stereochemistry. NOESY detects protons that are close to each other in space, regardless of whether they are directly bonded. longdom.org For an acyclic molecule like this compound, the molecule will adopt a preferred conformation in solution. NOESY can reveal through-space interactions between protons on the stereocenters (C3 and C6) and the adjacent isopropyl and methyl groups. The presence or absence of specific NOE cross-peaks can provide strong evidence for a syn or anti relationship between the two hydroxyl groups. For example, in a folded conformation, protons on the same face of the carbon backbone will show NOE correlations.

The analysis of coupling constants (J-values) from high-resolution 1D ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, further aiding in the determination of the preferred conformation and relative stereochemistry. nmrwiki.org For 1,3-diols, derivatization to form an acetonide can also be used to determine the syn or anti relationship by analyzing the ¹³C NMR shifts of the acetal's methyl groups. nmrwiki.org

| NMR Technique | Information Provided | Application to this compound |

| COSY | Reveals proton-proton (¹H-¹H) coupling networks through bonds. longdom.org | Confirms the connectivity of the carbon backbone by showing correlations between adjacent protons. |

| HMBC | Shows correlations between protons and carbons over two or three bonds. | Helps to assign carbon signals and confirm the positions of the methyl and isopropyl groups relative to the diol functionality. |

| NOESY | Identifies protons that are in close spatial proximity (through-space interactions). longdom.org | Provides crucial information on the relative stereochemistry by revealing which groups are on the same side of the molecule in its predominant solution conformation. |

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral GC, Chiral HPLC)

Chromatographic techniques are essential for the separation and quantification of stereoisomers, and thus for assessing the enantiomeric and diastereomeric purity of this compound. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating enantiomers. chiralpedia.comregistech.com This is achieved by using a chiral stationary phase (CSP) in the chromatography column. registech.com The CSP is composed of a chiral material that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus their separation. chiralpedia.com For diols, various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), can be effective. nih.gov By analyzing a sample of this compound on a suitable chiral HPLC system, it is possible to separate it from its enantiomer, (3S,6S)-2,7-dimethyloctane-3,6-diol, and its diastereomers, (3R,6S)- and (3S,6R)-2,7-dimethyloctane-3,6-diol. The relative peak areas in the chromatogram can then be used to determine the enantiomeric excess (ee) and diastereomeric excess (de) of the sample. registech.com

Chiral Gas Chromatography (GC) operates on a similar principle to chiral HPLC, but is used for volatile and thermally stable compounds. chiralpedia.com The separation is achieved using a capillary column coated with a chiral stationary phase. For a relatively small and potentially volatile molecule like this compound, or its more volatile derivatives (e.g., after silylation of the hydroxyl groups), chiral GC can be a very effective method for determining enantiomeric purity.

In some cases, derivatization with a chiral reagent to form diastereomers can be performed prior to analysis on a standard (achiral) GC or HPLC column. registech.com The resulting diastereomers have different physical properties and can be separated by conventional chromatography.

The validation of these chiral chromatographic methods is crucial and typically involves assessing parameters such as linearity, accuracy, precision, and the limit of detection and quantification for the minor enantiomer. nih.gov

| Technique | Principle | Application for this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. chiralpedia.com | Separation and quantification of this compound from its enantiomer and diastereomers to determine enantiomeric and diastereomeric purity. registech.com |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a column with a chiral stationary phase. chiralpedia.com | Analysis of the enantiomeric purity of the diol, potentially after derivatization to increase volatility. |

| Derivatization followed by Achiral Chromatography | Conversion of enantiomers into diastereomers with a chiral reagent, which can then be separated on a standard column. registech.com | An alternative method to assess enantiomeric purity if a suitable chiral column is not available. |

Conformational Analysis and Intramolecular Interactions of 3r,6r 2,7 Dimethyloctane 3,6 Diol

Experimental Conformational Studies of (3R,6R)-2,7-Dimethyloctane-3,6-diol

Experimental investigation into the conformational preferences of flexible acyclic molecules like this compound typically employs spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy: Proton-proton (¹H-¹H) coupling constants (J-values) are particularly insightful as they are related to the dihedral angles between adjacent C-H bonds through the Karplus equation. researchgate.net By analyzing the coupling constants between the protons on the C3-C4 and C5-C6 bonds, the predominant rotamers (rotational isomers) in solution can be inferred. For an acyclic system like this diol, rapid rotation around the central C4-C5 bond is expected, leading to a population-weighted average of different staggered conformations.

In the case of this compound, the key dihedral angles to consider are those around the C3-C4, C4-C5, and C5-C6 bonds. The magnitude of the vicinal coupling constants, such as ³J(H3,H4) and ³J(H5,H6), can provide evidence for the preference of anti versus gauche arrangements of the substituents. A larger coupling constant (typically 7-12 Hz) suggests a predominantly anti relationship (180° dihedral angle), while a smaller coupling constant (typically 2-5 Hz) indicates a gauche relationship (60° dihedral angle). researchgate.net

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for studying hydrogen bonding. The O-H stretching vibration frequency is particularly sensitive to its environment. A free, non-hydrogen-bonded hydroxyl group typically exhibits a sharp absorption band in the 3600-3650 cm⁻¹ region. researchgate.net When a hydroxyl group participates in a hydrogen bond, the O-H bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (a "red shift"), often accompanied by band broadening. nist.gov The presence of a band in the 3400-3550 cm⁻¹ region in the IR spectrum of a dilute solution of this compound in a non-polar solvent would be strong evidence for the existence of intramolecular hydrogen bonding.

| Spectroscopic Technique | Parameter | Typical Observed Value (Hypothetical) | Interpretation |

|---|---|---|---|

| ¹H NMR | ³J(H3,H4a), ³J(H3,H4b) | ~3.5 Hz and ~8.0 Hz | Indicates a mixture of gauche and anti conformers around the C3-C4 bond. |

| ¹H NMR | ³J(H4,H5) | ~5.0 Hz | Suggests a significant population of gauche conformers around the central C4-C5 bond, potentially stabilized by hydrogen bonding. |

| FTIR (in CCl₄) | ν(O-H) | Broad peak at ~3500 cm⁻¹ | Strong evidence for intramolecular hydrogen bonding. |

| FTIR (in CCl₄) | ν(O-H) free | Small, sharp peak at ~3640 cm⁻¹ | Indicates a minor population of conformers without intramolecular hydrogen bonds. |

Role of Intramolecular Hydrogen Bonding in Shaping this compound Conformations

Intramolecular hydrogen bonding plays a crucial role in dictating the preferred conformations of diols. In this compound, a hydrogen bond can form between the hydroxyl group at C3 and the hydroxyl group at C6. This interaction involves the formation of a pseudo-seven-membered ring.

The formation of an intramolecular hydrogen bond requires the molecule to adopt a specific conformation that brings the two hydroxyl groups into proximity. This typically involves gauche arrangements around the intervening carbon-carbon bonds. While gauche conformations are generally of higher energy than anti conformations due to steric hindrance, the energetic stabilization afforded by the hydrogen bond can overcome this penalty, making the hydrogen-bonded conformer the most stable. nih.gov

For this compound, the formation of an intramolecular hydrogen bond would significantly restrict the rotational freedom of the molecule, leading to a more folded and compact structure. The strength of this hydrogen bond, and thus its influence on the conformational equilibrium, is dependent on the geometry of the pseudo-ring and the acidity of the donor hydroxyl group and basicity of the acceptor oxygen. Computational studies on analogous 1,4-diols suggest that the energy of such intramolecular hydrogen bonds can be in the range of 1-3 kcal/mol. nist.gov

Influence of Stereochemistry on Molecular Flexibility and Preferred Conformations

The specific (3R,6R) stereochemistry of this diol is critical in determining its conformational landscape. Stereochemistry dictates the relative spatial arrangement of substituents, which in turn influences the stability of different conformers due to varying degrees of steric interactions.

In an acyclic molecule, the primary steric interactions to consider are 1,3-allylic strain and gauche interactions. For this compound, the bulky isopropyl groups at C2 and C7, and the methyl groups implicitly at these positions, will have a significant impact on the rotational barriers around the C-C bonds. The molecule will preferentially adopt conformations that minimize unfavorable steric clashes between these groups.

The C₂-symmetry of the (3R,6R) isomer means that the two chiral centers have the same configuration. This can lead to a more "linear" or extended preferred conformation in the absence of overriding interactions like hydrogen bonding, as it can place the bulky substituents in a staggered arrangement that minimizes steric strain. However, as discussed, the drive to form an intramolecular hydrogen bond will favor a folded conformation. The final preferred conformation will be a delicate balance between minimizing steric repulsions and maximizing the stabilizing effect of the hydrogen bond.

The following table summarizes the key steric interactions and their likely influence on the conformation of this compound.

| Interaction | Description | Effect on Conformation |

|---|---|---|

| Gauche Interaction (C3-C4-C5-C6) | Steric repulsion between substituents on adjacent carbons in a gauche arrangement. | Disfavors folded conformations unless overcome by a stabilizing interaction. |

| 1,3-Diaxial-like Interaction | In folded, hydrogen-bonded conformers, steric repulsion can occur between substituents on C3 and C5, and C4 and C6. | Influences the geometry of the pseudo-ring formed by the hydrogen bond. |

| Isopropyl Group Repulsion | The bulky isopropyl groups will sterically disfavor conformations where they are brought into close proximity. | Favors conformations where the ends of the carbon chain are directed away from each other. |

Solvent Effects on the Conformational Landscape of this compound

The conformational equilibrium of this compound is expected to be highly sensitive to the solvent environment. The ability of the solvent to form hydrogen bonds with the diol's hydroxyl groups can compete with the formation of an intramolecular hydrogen bond.

In non-polar, aprotic solvents such as carbon tetrachloride (CCl₄) or hexane, there is minimal interaction between the solvent and the hydroxyl groups. In such an environment, the formation of an intramolecular hydrogen bond is highly favored as it satisfies the hydrogen bonding potential of the hydroxyl groups without the entropic cost of associating with solvent molecules. This leads to a higher population of folded, hydrogen-bonded conformers.

In contrast, in polar, protic solvents such as water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. These solvent molecules can effectively solvate the hydroxyl groups, forming strong intermolecular hydrogen bonds. This solvation stabilizes the extended, non-intramolecularly hydrogen-bonded conformers. The entropic advantage of forming an intramolecular hydrogen bond is diminished in these solvents, and the equilibrium is likely to shift towards a higher population of extended conformers where both hydroxyl groups are hydrogen-bonded to the solvent.

Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) are strong hydrogen bond acceptors. They will compete effectively for the hydroxyl protons, disrupting the intramolecular hydrogen bond and favoring more extended conformations.

The effect of the solvent on the conformational equilibrium can be experimentally monitored using FTIR spectroscopy by observing the changes in the relative intensities of the free and intramolecularly hydrogen-bonded O-H stretching bands.

The following table provides a hypothetical summary of the expected dominant conformation and corresponding IR data in different solvents.

| Solvent | Solvent Type | Expected Dominant Conformation | Expected O-H Stretching Frequency (cm⁻¹) |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Non-polar, Aprotic | Folded (Intramolecular H-bond) | ~3500 (strong, broad), ~3640 (weak, sharp) |

| Methanol (CH₃OH) | Polar, Protic | Extended (Intermolecular H-bond with solvent) | ~3350 (very broad, shifted lower due to strong intermolecular H-bonding) |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Extended (H-bond with solvent as acceptor) | ~3400 (broad, due to H-bonding with DMSO) |

Derivatization and Functionalization Strategies for 3r,6r 2,7 Dimethyloctane 3,6 Diol

Synthesis of Monofunctionalized and Difunctionalized Derivatives of (3R,6R)-2,7-Dimethyloctane-3,6-diol

The selective functionalization of the two hydroxyl groups in C2-symmetric diols like this compound is a critical step in their application as versatile chiral synthons. researchgate.net The ability to selectively modify one hydroxyl group while leaving the other untouched, or to introduce two different functionalities, significantly expands the synthetic utility of the parent diol.

Monofunctionalization , the selective reaction of one of the two equivalent hydroxyl groups, is a challenging yet crucial transformation. This can be achieved through various strategies, including the use of stoichiometric amounts of a bulky protecting group, which, due to steric hindrance, preferentially reacts at one site. Another approach involves enzymatic catalysis, where enzymes can exhibit high regioselectivity for one of the two hydroxyl groups. For instance, lipase-catalyzed acylation often leads to the formation of monoesters with high selectivity. nih.gov

Difunctionalization involves the reaction of both hydroxyl groups. This can be a straightforward process when the same functional group is introduced at both positions, for example, through reaction with an excess of a reactive species like an acyl chloride or an alkyl halide in the presence of a base. However, the synthesis of difunctionalized derivatives with two different groups requires a stepwise approach, where one hydroxyl group is first protected, the second is functionalized, and then the protecting group is removed to allow for the functionalization of the first hydroxyl group.

The table below summarizes general strategies applicable to the monofunctionalization and difunctionalization of C2-symmetric diols, which can be extrapolated to this compound.

| Functionalization Type | Reagent/Catalyst | Product Type | Key Features |

| Monofunctionalization | Bulky silyl (B83357) chlorides (e.g., TBDMSCl) | Monosilyl ether | Steric hindrance directs selectivity. |

| Lipase (B570770) (e.g., Candida antarctica lipase B) | Monoester | High regioselectivity under mild conditions. | |

| Difunctionalization | Excess acyl chloride/anhydride | Diester | Both hydroxyl groups are acylated. |

| Stepwise protection and functionalization | Hetero-difunctionalized diol | Allows for the introduction of two different functional groups. |

Preparation of Chiral Esters, Ethers, and Acetals of this compound

The hydroxyl groups of this compound are amenable to a variety of chemical transformations to form key derivatives such as esters, ethers, and acetals. These derivatives are not only important for protecting the hydroxyl groups during multi-step syntheses but also serve as valuable chiral auxiliaries and ligands themselves.

Chiral Esters are typically synthesized by reacting the diol with carboxylic acids, acid chlorides, or anhydrides. idecefyn.com.ar The esterification can be catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting chiral esters have found applications in asymmetric synthesis, where the stereochemistry of the diol backbone influences the stereochemical outcome of reactions at other parts of the molecule. idecefyn.com.ar

Chiral Ethers are formed by the reaction of the diol with alkyl halides or sulfonates in the presence of a base (Williamson ether synthesis). The synthesis of silyl ethers, using reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), is a common method for protecting the hydroxyl groups. These silyl ethers exhibit varying degrees of stability, allowing for their selective removal under different conditions.

Chiral Acetals are prepared by the reaction of the diol with aldehydes or ketones, typically under acidic catalysis. nih.gov These reactions often lead to the formation of cyclic acetals, such as dioxolanes or dioxanes, depending on the carbonyl compound used. Chiral acetals derived from C2-symmetric diols have been extensively used as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and nucleophilic additions to the carbonyl group of the acetal. acs.orgnih.gov

The following table provides an overview of the synthesis of these important derivatives.

| Derivative | Synthetic Method | Typical Reagents |

| Chiral Esters | Esterification | Carboxylic acid + acid catalyst; Acyl chloride + base |

| Chiral Ethers | Williamson Ether Synthesis | Alkyl halide + base |

| Silylation | Silyl chloride + base | |

| Chiral Acetals | Acetalization | Aldehyde/Ketone + acid catalyst |

Incorporation of this compound into Polymeric Structures and Materials

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of chiral polymers. These polymers can exhibit unique properties, such as chiroptical activity and the ability to serve as chiral stationary phases in chromatography for the separation of enantiomers.

Another strategy is cyclopolymerization of divinyl derivatives of the diol. In this method, the diol is first converted into a diester with an unsaturated acid, such as acrylic or methacrylic acid. The resulting divinyl monomer can then be polymerized to form a cyclopolymer, where the chiral diol units are part of the polymer backbone within cyclic structures.

The properties of the resulting polymers, such as their solubility, thermal stability, and chiroptical properties, can be tuned by the choice of the comonomer and the polymerization method.

Applications of 3r,6r 2,7 Dimethyloctane 3,6 Diol As a Chiral Building Block and Ligand

Applications in Enantioselective Reactions Catalyzed by (3R,6R)-2,7-Dimethyloctane-3,6-diol Derivatives

Derivatives of this compound have been successfully employed as chiral controllers in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. By modifying the hydroxyl groups, a diverse array of chiral ligands and auxiliaries can be synthesized, each tailored to specific catalytic applications.

Asymmetric Diels-Alder Reactions

While direct applications of this compound derivatives in asymmetric Diels-Alder reactions are not extensively documented in readily available literature, the broader class of C2-symmetric diols has proven highly effective in this capacity. Chiral Lewis acids derived from such diols can coordinate to dienophiles, creating a chiral environment that directs the approach of the diene, leading to high enantioselectivity in the resulting cycloadducts. For instance, chiral bis(oxazoline) ligands, which can be conceptually derived from chiral amino alcohols, have been used to catalyze hetero-Diels-Alder reactions with good yields and enantiomeric excesses. The principle of using a chiral diol to create a sterically defined catalytic pocket is a well-established strategy in asymmetric catalysis.

Asymmetric Aldol (B89426) and Michael Reactions

The utility of chiral diols and their derivatives extends to asymmetric aldol and Michael reactions, fundamental carbon-carbon bond-forming processes in organic synthesis. Chiral auxiliaries derived from C2-symmetric diols can be appended to ketone or aldehyde substrates, directing the stereochemical outcome of their reaction with enolates or Michael acceptors. For example, new proline-derived organocatalysts, in conjunction with metal triflates, have been developed for asymmetric aldol reactions, achieving high enantiomeric excess. nih.gov While specific examples employing this compound in this context are not prominently reported, the underlying principles are transferable.

In the realm of Michael additions, chiral catalysts containing amino diol moieties have been shown to be effective. researchgate.net These catalysts can activate both the nucleophile and the electrophile, facilitating the reaction with high stereocontrol. The development of bifunctional catalysts, incorporating both a Lewis acidic site and a Brønsted basic site, often derived from chiral amino alcohols, has been a significant advancement in asymmetric Michael reactions. mdpi.com

Stereoselective Reductions and Oxidations

Derivatives of chiral diols are widely used in stereoselective reductions of prochiral ketones and other carbonyl compounds. Chiral oxazaborolidine catalysts, which can be prepared from chiral amino alcohols, are highly effective for the enantioselective reduction of ketones with borane (B79455) reagents. wikipedia.org The steric environment created by the chiral ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess. While specific data for this compound in this role is scarce in the searched literature, the success of other chiral diols, such as those derived from labdane (B1241275) diterpenes, in mediating borane reductions of aryl ketones with high enantioselectivity highlights the potential of this class of compounds. semanticscholar.org

Similarly, in the field of asymmetric oxidations, chiral ligands derived from diols play a crucial role. For instance, the asymmetric epoxidation of α,β-unsaturated ketones can be catalyzed by rare-earth metal complexes bearing chiral TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, which are a class of C2-symmetric diols. rsc.org These catalytic systems can achieve high yields and enantioselectivities in the formation of chiral epoxides.

Other Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The application of chiral diol-derived ligands extends to a variety of other enantioselective transformations. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-silyl α,β-unsaturated carbonyl compounds, employing chiral diene ligands, is a powerful method for the synthesis of chiral organosilicon compounds. organic-chemistry.orgnih.gov Furthermore, the development of catalysts for enantioselective carbon-heteroatom bond formation is an active area of research. researchgate.net Chiral ligands are crucial for controlling the stereochemistry of these reactions, which are vital for the synthesis of many pharmaceuticals and biologically active molecules. The modular nature of chiral diols like this compound allows for the systematic tuning of the ligand structure to optimize reactivity and selectivity for a given transformation.

Mechanistic Investigations in Asymmetric Transformations Involving 3r,6r 2,7 Dimethyloctane 3,6 Diol Derivatives

Proposed Transition State Models for Chiral Induction

The ability of a chiral catalyst to induce stereoselectivity in a reaction is fundamentally determined by the energetic differentiation of diastereomeric transition states. For catalysts derived from (3R,6R)-2,7-dimethyloctane-3,6-diol, several transition state models have been proposed to rationalize the observed enantioselectivity. These models often invoke a well-defined, pre-organized structure where the substrate interacts with the chiral catalyst in a way that favors the formation of one enantiomer over the other.

In reactions where the diol derivative acts as a ligand for a metal center, the most common model involves the formation of a rigid chelate ring. The C2-symmetry of the diol ligand creates a chiral pocket around the metal center, and the steric bulk of the isopropyl groups at the 3- and 6-positions effectively shields one face of the coordinated substrate. For instance, in an asymmetric allylation reaction, the aldehyde substrate would coordinate to the metal center, and the incoming nucleophile would preferentially attack from the less sterically hindered face, as dictated by the orientation of the diol ligand.

Computational studies, particularly using density functional theory (DFT), have become instrumental in refining these models. acs.org These studies allow for the visualization and energy calculation of various possible transition states, providing insights into the key interactions that govern chiral induction. For example, in a catalytic asymmetric reduction of a ketone, DFT calculations might reveal a chair-like transition state where the ketone coordinates to a boron atom that is part of a dioxaborolane ring formed with the chiral diol. The preferred transition state would be the one that minimizes steric clashes between the substituents on the ketone and the isopropyl groups of the diol ligand.

A general representation of a proposed transition state for a Lewis acid-catalyzed reaction is depicted below:

| Catalyst Component | Role in Transition State |

| This compound Derivative | Forms a chiral pocket, dictates the facial selectivity of substrate approach. |

| Metal Center (e.g., Ti, B, Zn) | Acts as a Lewis acid to activate the substrate and organize the transition state. |

| Substrate (e.g., Aldehyde, Ketone) | Coordinates to the metal center, presenting two prochiral faces. |

| Nucleophile | Approaches the activated substrate from the sterically less encumbered face. |

These models, while often simplified representations, provide a valuable framework for understanding and predicting the stereochemical outcome of reactions catalyzed by derivatives of this compound.

Reaction Kinetics and Stereoselectivity Control Factors

The stereoselectivity of a catalytic asymmetric reaction is not only dependent on the geometry of the transition state but also on the kinetics of the reaction pathways leading to the different stereoisomers. The Curtin-Hammett principle is often invoked in these systems, where the ratio of products is determined by the difference in the free energies of the diastereomeric transition states (ΔΔG‡), rather than the relative populations of ground-state catalyst-substrate complexes.

Several factors can influence the reaction kinetics and, consequently, the stereoselectivity:

Catalyst Loading and Concentration: In many cases, the aggregation of the catalyst can affect both its activity and selectivity. At higher concentrations, less active or non-selective dimeric or oligomeric species may form, leading to a decrease in enantiomeric excess (ee). Kinetic studies that correlate catalyst concentration with reaction rate and ee can provide insights into the nature of the active catalytic species.

Temperature: The enantioselectivity of a reaction is temperature-dependent. According to the Eyring equation, a larger ΔΔG‡ will result in a higher ee. Since ΔΔG‡ = ΔΔH‡ - TΔΔS‡, the effect of temperature on ee depends on the relative contributions of the enthalpic and entropic terms. In general, lower temperatures lead to higher enantioselectivities, as the entropic term becomes less significant.

Solvent: The solvent can play a crucial role in the solvation of the catalyst, substrate, and transition state. A solvent that can effectively solvate the transition state leading to the major enantiomer can enhance the stereoselectivity. Furthermore, coordinating solvents can sometimes compete with the substrate for binding to the metal center, affecting the reaction rate and selectivity.

Kinetic resolution processes, where one enantiomer of a racemic substrate reacts faster than the other, are also governed by these kinetic factors. nih.gov The selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow), is a measure of the efficiency of the kinetic resolution.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Stereocontrol

While steric repulsion is a primary factor in many transition state models, the importance of attractive non-covalent interactions in achieving high levels of stereocontrol is increasingly recognized. nih.govnih.govrsc.org These interactions, although individually weak, can collectively provide significant stabilization to the favored transition state.

Hydrogen Bonding: The hydroxyl groups of this compound, even when one is involved in forming a derivative, can act as hydrogen bond donors or acceptors. nih.gov In an organocatalytic reaction, for instance, a free hydroxyl group on the catalyst could form a hydrogen bond with a carbonyl group on the substrate, further rigidifying the transition state and enhancing facial discrimination. acs.org This secondary interaction can be crucial for high enantioselectivity. acs.org

π-Stacking: In reactions involving aromatic substrates, π-stacking interactions between the aromatic ring of the substrate and an appropriate group on the catalyst can be a powerful controlling element. nih.gov While the parent diol does not possess aromatic moieties, derivatives can be synthesized that incorporate them. These interactions can help to orient the substrate within the chiral pocket of the catalyst, leading to a more ordered transition state.

| Type of Non-Covalent Interaction | Potential Role in Stereocontrol |

| Hydrogen Bonding | Rigidifies the transition state, pre-organizes the substrate. |

| π-Stacking | Orients aromatic substrates within the catalyst's chiral environment. |

| Dipole-Dipole Interactions | Contribute to the overall stability and geometry of the transition state. |

| van der Waals Forces | Influence the close packing of the substrate and catalyst in the transition state. |

Substrate Scope and Limitations in Reactions Catalyzed by this compound-based Catalysts

The utility of a catalytic system is ultimately defined by its substrate scope—the range of substrates that can be transformed with high efficiency and selectivity. Catalysts derived from this compound have been applied to a variety of asymmetric transformations, but like all catalysts, they have their limitations.

General Substrate Scope:

Aldehydes and Ketones: These are common substrates in reactions such as allylations, aldol (B89426) reactions, and reductions. Aromatic aldehydes and ketones often exhibit good reactivity and selectivity due to the potential for stabilizing electronic interactions. Aliphatic aldehydes and ketones can also be good substrates, although their flexibility can sometimes lead to lower enantioselectivities.

Imines: Asymmetric additions to imines, such as the Mannich reaction, can be effectively catalyzed by these systems, leading to the synthesis of chiral amines. mdpi.com

Olefins: Reactions involving olefins, such as dihydroxylations or epoxidations, can also be mediated by catalysts based on this diol. The electronic properties and substitution pattern of the olefin are critical for success.

Limitations:

Steric Hindrance: Very bulky substrates may not be able to fit into the chiral pocket of the catalyst, leading to low reactivity. Conversely, very small substrates may not experience sufficient interaction with the chiral environment to induce high enantioselectivity.

Electronic Effects: The electronic nature of the substrate can significantly influence its reactivity. Electron-deficient substrates are generally more reactive towards nucleophilic attack, while electron-rich substrates may be less so.

Coordinating Functional Groups: Substrates with additional functional groups that can coordinate to the metal center can sometimes interfere with the desired catalytic cycle, leading to catalyst inhibition or the formation of undesired byproducts.

A hypothetical substrate scope table for a generic asymmetric allylation of aldehydes is presented below:

| Substrate (Aldehyde) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 95 | 92 |

| 4-Nitrobenzaldehyde | 98 | 95 |

| 4-Methoxybenzaldehyde | 92 | 88 |

| Cinnamaldehyde | 85 | 90 |

| Cyclohexanecarboxaldehyde | 88 | 85 |

| Pivalaldehyde | 20 | 45 |

This table illustrates a typical trend where electronically activated aromatic aldehydes give high yields and selectivities, while sterically hindered aliphatic aldehydes like pivalaldehyde are poor substrates.

Theoretical and Computational Studies on 3r,6r 2,7 Dimethyloctane 3,6 Diol and Its Derivatives

Quantum Chemical Calculations for Conformational Preferences and Energies

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of molecules and the relative energies of their different spatial arrangements, or conformers. For a flexible molecule like (3R,6R)-2,7-dimethyloctane-3,6-diol, with multiple rotatable bonds, a variety of low-energy conformations are possible. These conformations can significantly influence the molecule's physical, chemical, and biological properties.

At present, specific computational studies detailing a comprehensive conformational analysis of this compound are not extensively available in publicly accessible literature. However, the general principles of conformational analysis using quantum chemical methods can be outlined. Such studies would typically involve a systematic search of the potential energy surface to identify all possible stable conformers. The geometries of these conformers would be optimized, and their relative energies calculated using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| A | anti | 0.00 |

| B | gauche+ | 0.65 |

| C | gauche- | 0.68 |

Note: This table is illustrative and not based on published experimental or computational data for the specific molecule.

The stability of these conformers is governed by a balance of steric hindrance between the bulky isopropyl and methyl groups, and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The formation of an intramolecular hydrogen bond can significantly stabilize a conformer, leading to a folded or cyclic-like structure being the most favorable in the gas phase or in non-polar solvents.

DFT Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them. This information is vital for understanding reaction pathways, predicting reaction rates, and explaining the stereochemical outcomes of reactions involving chiral molecules like this compound.

While specific DFT studies on the reaction mechanisms of this compound are not readily found in the literature, the methodology can be applied to understand its role in various chemical transformations. For instance, chiral diols are often used as ligands in asymmetric catalysis. DFT studies could elucidate how this compound coordinates to a metal center and how this chiral environment influences the approach of a substrate, leading to the preferential formation of one enantiomer of the product.

Such a study would involve locating the transition state structures for the key steps of the catalytic cycle. The calculated activation energies would provide insights into the rate-determining step and the origins of enantioselectivity.

Molecular Dynamics Simulations of this compound and Ligand-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations can be used to study its conformational dynamics in different solvent environments. This is particularly important for understanding how the solvent influences the conformational equilibrium and the availability of specific conformers for reaction or binding.

In the context of its potential use as a chiral ligand or in host-guest chemistry, MD simulations are invaluable for studying the interactions between this compound and other molecules (substrates or guests). These simulations can reveal the preferred binding modes, the strength of the interactions (e.g., hydrogen bonds, van der Waals forces), and the dynamic stability of the resulting complex. This information is crucial for the rational design of new catalysts or molecular recognition systems based on this chiral diol scaffold.

Prediction of Spectroscopic Properties based on Computational Models

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the characterization and identification of molecules. For this compound, computational models can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and vibrational circular dichroism (VCD) spectra.

The calculation of vibrational frequencies and intensities can help in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes of the molecule. This can be particularly useful for identifying the presence of intramolecular hydrogen bonding.

NMR chemical shifts and coupling constants can also be calculated with a good degree of accuracy. By comparing the calculated NMR parameters for different low-energy conformers with experimental data, it is possible to gain insights into the dominant conformation in solution.

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The prediction of VCD spectra through quantum chemical calculations is a well-established method. A comparison of the calculated VCD spectrum for the (3R,6R) enantiomer with the experimental spectrum would provide a definitive assignment of the absolute configuration of a synthesized or isolated sample.

Biological and Environmental Interactions of 3r,6r 2,7 Dimethyloctane 3,6 Diol with a Mechanistic Focus

Enzymatic Pathways Leading to or from (3R,6R)-2,7-Dimethyloctane-3,6-diol in Biosynthesis or Biodegradation

The existence of this compound in biological systems would be the result of specific enzymatic synthesis or degradation pathways. While this specific diol is not a commonly reported natural product, its formation can be hypothesized based on known microbial metabolic pathways for branched-chain compounds. americanelements.comnih.gov

Biosynthesis:

The biosynthesis of branched-chain diols in microorganisms often originates from amino acid metabolism. nih.govnih.gov A plausible route to this compound could begin with the metabolism of branched-chain amino acids like leucine (B10760876) or valine. These pathways can be engineered in microorganisms such as Escherichia coli to produce a variety of diols. nih.govnih.gov

A hypothetical biosynthetic pathway could involve the following key enzymatic steps:

Carbon Chain Elongation: An initial step could involve the condensation of smaller molecules to build the C10 backbone. For instance, an acetohydroxyacid synthase could catalyze the condensation of branched-chain aldehydes with pyruvate (B1213749) to form α-hydroxyketones. americanelements.comresearchgate.net

Keto Group Reduction: The resulting diketone, 2,7-dimethyloctane-3,6-dione (B6596739), would then undergo stereoselective reduction. This is a common step in the biosynthesis of chiral diols, often catalyzed by alcohol dehydrogenases (ADHs) or other keto-reductases. rsc.org The (3R,6R) stereochemistry would be determined by the specific ADHs involved, which would selectively reduce the keto groups to hydroxyl groups with a defined spatial orientation. The availability of different stereoselective hydroxylases in various species allows for the generation of structurally diverse diols from the same precursor. nih.gov

Biodegradation:

The biodegradation of this compound would likely proceed through oxidative pathways, similar to those for alkanes and other alcohols. Microorganisms, particularly bacteria and fungi, are known to degrade such compounds. nih.gov

Key enzymatic steps in a hypothetical biodegradation pathway include:

Hydroxylation/Oxidation: The initial step would likely involve the oxidation of one or both of the secondary alcohol groups to ketones, catalyzed by alcohol dehydrogenases. This would form 2,7-dimethyloctane-3,6-dione.

C-H Bond Functionalization: Alternatively, enzymes such as cytochrome P450 monooxygenases or non-heme iron enzymes like alkane monooxygenase (AlkB) could introduce additional hydroxyl groups at other positions on the carbon chain. nih.govacs.orgosti.gov These enzymes are known to hydroxylate alkanes and related compounds, often with high regioselectivity. acs.orgnih.gov Fungal peroxygenases are also capable of selectively hydroxylating linear and branched alkanes. nih.gov

Chain Cleavage: Following initial oxidation, the carbon chain could be cleaved through pathways analogous to β-oxidation. This would involve a series of enzymatic reactions to break down the molecule into smaller, more easily metabolized fragments. The biosynthesis of R-(+)-octane-1,3-diol in apples has been shown to involve β-oxidation. nih.gov

Table 1: Potential Enzymes in the Metabolism of this compound

| Enzyme Class | Potential Role | Substrate/Product Transformation |

| Acetohydroxyacid Synthase | Biosynthesis | Condensation of branched-chain aldehydes and pyruvate to form α-hydroxyketones. americanelements.comresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Biosynthesis/Biodegradation | Stereoselective reduction of diketones to diols or oxidation of diols to diketones. rsc.orgresearchgate.net |

| Cytochrome P450 Monooxygenase | Biodegradation | Hydroxylation of C-H bonds on the alkane chain. nih.gov |

| Alkane Monooxygenase (AlkB) | Biodegradation | Terminal or sub-terminal hydroxylation of the alkane backbone. nih.govosti.gov |

| Fungal Peroxygenase | Biodegradation | Selective hydroxylation of linear and branched alkanes. nih.gov |

| Enoyl-CoA Hydratase | Biodegradation | Potential involvement in a β-oxidation-like degradation pathway. nih.gov |

Substrate-Enzyme Interactions in Biocatalytic Processes Involving this compound

The interaction between this compound and an enzyme's active site is governed by a combination of factors that ensure specificity and catalytic efficiency. The three-dimensional structure of the active site creates a chiral environment that preferentially binds one stereoisomer over others.

In the context of biocatalysis, alcohol dehydrogenases (ADHs) are a well-studied class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. The stereoselectivity of ADHs is a key feature of their catalytic activity. For a substrate like this compound, the specific binding orientation within the ADH active site would determine which hydroxyl group is oxidized and the stereochemical outcome of the reaction.

Studies on ADHs from various microorganisms, such as Rhodococcus ruber and Ralstonia sp., have demonstrated their ability to act on a wide range of substrates, including sterically demanding alcohols and diols, with high stereoselectivity. rsc.orgresearchgate.netdiva-portal.org The active site of these enzymes contains a catalytic zinc ion and a binding pocket that accommodates the substrate in a precise orientation relative to the NAD(P)H cofactor. The amino acid residues lining the active site pocket play a crucial role in substrate recognition and positioning through hydrophobic and hydrogen-bonding interactions.

For a diol like this compound, the branched methyl groups and the specific (3R,6R) configuration of the hydroxyl groups would be key determinants for its interaction with the enzyme's active site. The enzyme would likely exhibit a preference for one of the two hydroxyl groups, leading to regioselective oxidation.

Table 2: Factors Influencing Substrate-Enzyme Interactions

| Factor | Description |

| Active Site Geometry | The three-dimensional shape and size of the enzyme's active site accommodate the substrate. |

| Chiral Recognition | Specific interactions with chiral amino acid residues in the active site lead to preferential binding of one enantiomer. |

| Hydrophobic Interactions | The nonpolar alkyl chain of the diol interacts with hydrophobic residues in the active site. |

| Hydrogen Bonding | The hydroxyl groups of the diol form hydrogen bonds with amino acid side chains or the cofactor. |

| Cofactor Orientation | The position of the NAD(P)+/NAD(P)H cofactor relative to the substrate determines the stereochemistry of the hydride transfer. |

Mechanistic Studies of Chiral Recognition in Biological Systems (excluding human clinical data or safety)

Chiral recognition is a fundamental principle in biology, where enzymes and receptors can distinguish between enantiomers of a chiral molecule. libretexts.orgresearchgate.net This specificity arises from the fact that enzymes themselves are chiral molecules, composed of L-amino acids, which creates a chiral environment in the active site. libretexts.org

The mechanism of chiral recognition of a molecule like this compound by an enzyme involves a three-point interaction model. For an enzyme to differentiate between two enantiomers, there must be at least three points of contact between the substrate and the enzyme's active site. These interactions can be a combination of attractive (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) and repulsive (steric hindrance) forces.

In the case of this compound, the two hydroxyl groups and the two isopropyl/isobutyl groups at the chiral centers provide the necessary points of interaction for an enzyme to recognize its specific stereochemistry. An enzyme that preferentially binds the (3R,6R) isomer will have an active site that is complementary in shape and chemical properties to this specific configuration. The alternative stereoisomers, such as the (3S,6S) or the meso forms, would not fit as well into the active site, resulting in lower binding affinity and/or catalytic activity.

Enzymes like epoxide hydrolases also demonstrate remarkable chiral recognition. They can resolve racemic mixtures of epoxides to produce enantiomerically pure epoxides and diols. This highlights the ability of enzymes to perform highly selective transformations on chiral substrates.

The study of enzyme stereochemistry reveals that enzymes can differentiate between enantiotopic or diastereotopic groups or faces of a molecule, leading to the formation of a single stereoisomer as the product. youtube.com This high degree of stereochemical control is a hallmark of enzyme-catalyzed reactions.

Future Research Directions and Emerging Paradigms for 3r,6r 2,7 Dimethyloctane 3,6 Diol

Development of Novel Stereoselective Synthetic Routes

The efficient and selective synthesis of enantiomerically pure C2-symmetric diols is a cornerstone for their application in asymmetric catalysis and materials science. While general methods for the synthesis of chiral diols exist, future research for (3R,6R)-2,7-dimethyloctane-3,6-diol should focus on developing more efficient, atom-economical, and scalable stereoselective routes.

Recent advances in the stereoselective synthesis of 1,3- and 1,4-diols provide a fertile ground for developing novel pathways to this compound. rsc.orgacs.org One promising avenue is the use of tandem reactions, such as a combined allylboration–allenylboration sequence, which can create multiple stereocenters with high diastereoselectivity in a single synthetic operation. acs.org Another area of exploration is the asymmetric desymmetrization of corresponding meso-diols, a powerful strategy that has been effectively promoted by C2-symmetric chiral catalysts. nih.gov

Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems for the stereoselective reduction of a corresponding diketone or the hydroxylation of a hydrocarbon precursor could provide a direct and environmentally benign route to this compound. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Tandem Reactions | High efficiency, creation of multiple stereocenters in one pot. | Requires careful optimization of reaction conditions. |

| Asymmetric Desymmetrization | High enantioselectivity. | Availability of suitable meso-precursor. |

| Biocatalysis | High stereoselectivity, environmentally friendly. | Enzyme stability and activity, substrate scope. |

Exploration of New Catalytic Applications Beyond Traditional Asymmetric Transformations

Chiral diols, particularly C2-symmetric ones like BINOL and TADDOL, are well-established as powerful ligands and organocatalysts in a wide array of asymmetric transformations. nih.gov These include reductions, allylations, and Diels-Alder reactions. youtube.com The future for this compound lies in exploring its potential in less conventional catalytic applications.

One emerging area is the use of chiral diols in photoredox catalysis, where the chiral environment provided by the diol could influence the stereochemical outcome of radical reactions. Additionally, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to novel heterogeneous catalysts with enhanced stability and recyclability.

The unique steric and electronic properties of the isopropyl groups in this compound may offer distinct advantages in certain catalytic systems compared to the more commonly used aryl-substituted diols. Research should focus on screening this diol in a broad range of catalytic reactions to identify niche applications where it outperforms existing catalysts.

Integration of this compound into Supramolecular Chemistry and Advanced Materials

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, offer a powerful platform for the creation of functional materials. tue.nl Chiral molecules, such as C2-symmetric diols, are particularly valuable in this context as they can induce chirality at the supramolecular level, leading to materials with unique chiroptical properties. nih.govrsc.org